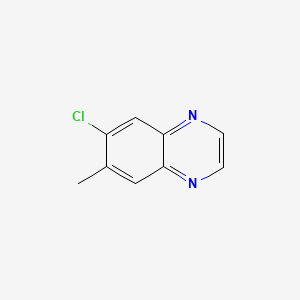![molecular formula C6H5N3O2 B3029458 Pyrazolo[1,5-A]pyrimidine-5,7(4H,6H)-dione CAS No. 672323-32-9](/img/structure/B3029458.png)
Pyrazolo[1,5-A]pyrimidine-5,7(4H,6H)-dione
Vue d'ensemble
Description
Pyrazolo[1,5-A]pyrimidine-5,7(4H,6H)-dione is a useful research compound. Its molecular formula is C6H5N3O2 and its molecular weight is 151.12. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Structural Analysis
- Synthesis and Tautomeric Structure : Pyrazolo[1,5-a]pyrimidine-5,7-diones, specifically 3,6-bis(arylazo) derivatives, have been synthesized and studied for their tautomeric structures. These compounds predominantly exist in a specific tautomeric form in both solid and solution phases, as indicated by spectroscopic data and acid dissociation constant pKa correlations (Shawali et al., 2008).
Chemical Bond Formation and Syntheses Techniques
- N-N and N-O Bond Formation : Pyrazolo[3,4-d]pyrimidine-4,6-dione derivatives have been efficiently synthesized via intramolecular N-N bond coupling using iodobenzene diacetate. This technique has also been applied to N-O bond formation, demonstrating the versatility of pyrazolo[1,5-a]pyrimidine-5,7-diones in chemical syntheses (Monguchi et al., 2009).
Anticancer Potential and Enzymatic Inhibitory Activity
- Anticancer and Enzymatic Inhibition : Pyrazolo[1,5-a]pyrimidine derivatives are significant in medicinal chemistry for their anticancer potential and enzymatic inhibitory activity. Research from 2015 to 2021 highlights advances in synthesis, functionalization, and potential drug design using this compound (Arias-Gómez et al., 2021).
Ribonucleoside Analogues Synthesis
- Ribonucleoside Analogues : Disubstituted pyrazolo[3,4-d]pyrimidine, pyrazolo[1,5-a]pyrimidine, and thiazolo[4,5-d]pyrimidine ribonucleosides have been prepared. These serve as congeners of uridine and cytidine, highlighting the significance of pyrazolo[1,5-a]pyrimidine-5,7-diones in the synthesis of nucleoside analogues (Rao et al., 2009).
Antibacterial Activity
- Antibacterial Applications : Pyrazolo[4',3':5,6]pyrido[2,3-d]pyrimidine-dione derivatives synthesized through a one-pot method have shown promising antibacterial activities. This indicates the potential of pyrazolo[1,5-a]pyrimidine-5,7-diones in the development of new antibacterial agents (Bazgir et al., 2008).
Solid-Phase Parallel Synthesis
- Parallel Synthesis Methodology : Pyrazolo[4,3-d]pyrimidine nucleoside libraries have been synthesized using solid-phase parallel synthesis. This method demonstrates the compound's utility in high-throughput synthesis applications, contributing to the diversity of nucleoside libraries (Ramasamy et al., 2005).
Diverse Applications in Medicinal Chemistry
- Medicinal Applications Overview : Pyrazolo[1,5-a]pyrimidines serve as a key structural motif in various applications, including medicinal, pharmaceuticals, pesticides, dyes, and pigments. Their synthetic routes and applications have seen dramatic escalation, highlighting their broad utility (Al‐Azmi, 2019).
Synthesis and Biological Activities
- Synthesis and Anticancer Activity : Novel series of pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-d][1,2,3]triazines have been synthesized and screened for in vitro cytotoxic activities against human cancer cell lines. Some derivatives showed potent activity, underscoring their potential in cancer treatment (Hassan et al., 2017).
Medicinal Chemistry and Drug Development
- Drug Discovery and SAR Studies : The pyrazolo[1,5-a]pyrimidine scaffold has been a focal point in drug discovery, displaying a range of medicinal properties. Structure-activity relationship (SAR) studies have produced various lead compounds for different disease targets, indicating room for further exploration in drug development (Cherukupalli et al., 2017).
Mécanisme D'action
Target of Action
Pyrazolo[1,5-A]pyrimidine-5,7(4H,6H)-dione is a versatile compound that has been associated with various modes of action against different targets. It has been identified as a potential antituberculosis lead, with the core of this scaffold having been associated with various modes of action against Mycobacterium tuberculosis (Mtb) . In addition, it has been found to have significant anticancer potential, arresting cancer cell growth by EGFR/STAT3 inhibition .
Mode of Action
The compound interacts with its targets in a way that leads to changes in the target’s function. For instance, in the case of cancer cells, the compound inhibits the EGFR/STAT3 pathway, leading to arrested cell growth . The exact mode of action can vary depending on the specific target and the environmental context.
Biochemical Pathways
The compound affects various biochemical pathways. In the context of cancer therapeutics, it has been found to inhibit the EGFR/STAT3 pathway . This pathway is crucial for cell growth and survival, so its inhibition can lead to the arrest of cancer cell growth. The compound’s effect on biochemical pathways in other contexts, such as tuberculosis treatment, is still under investigation .
Pharmacokinetics
Theoretical admet studies of similar pyrazolopyrazine derivatives have predicted suitable pharmacokinetic phases
Result of Action
The compound’s action results in significant molecular and cellular effects. In the context of cancer treatment, it has been found to arrest cancer cell growth . In the context of tuberculosis treatment, it has been identified as a potential antituberculosis lead . The exact results of the compound’s action can vary depending on the specific target and the environmental context.
Action Environment
The action, efficacy, and stability of the compound can be influenced by various environmental factors. For instance, the compound’s optical applications are influenced by electron-donating groups (EDGs) at position 7 on the fused ring, which improve both the absorption and emission behaviors
Orientations Futures
The synthetic transformations involving this motif still represent a research priority regarding the process efficiency, environmental impact, and the study of its multiple applications . These transformations improve the structural diversity and allow a synergic effect between new synthetic routes and the possible applications of these compounds . Future research could lead to new rational and efficient designs of drugs bearing the pyrazolo[1,5- a ]pyrimidine core .
Analyse Biochimique
Biochemical Properties
Pyrazolo[1,5-A]pyrimidine-5,7(4H,6H)-dione has been identified as a strategic compound for optical applications due to its tunable photophysical properties . It interacts with various biomolecules, including enzymes and proteins, through binding interactions. The nature of these interactions is largely determined by the presence of electron-donating groups (EDGs) at position 7 on the fused ring, which improve both the absorption and emission behaviors .
Cellular Effects
The effects of this compound on cells and cellular processes are diverse. It has been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been reported to demonstrate anti-tumor effects in human tumor xenografts .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. These include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The large absorption/emission intensities of this compound are a result of the ICT to/from the fused ring .
Temporal Effects in Laboratory Settings
Over time in laboratory settings, the effects of this compound can change. This compound exhibits excellent thermal stability, making it suitable for long-term studies . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is crucial for understanding its temporal effects .
Propriétés
IUPAC Name |
4H-pyrazolo[1,5-a]pyrimidine-5,7-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3O2/c10-5-3-6(11)9-4(8-5)1-2-7-9/h1-2H,3H2,(H,8,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLKWWISJQDPNNJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=CC=NN2C1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70610296 | |
| Record name | Pyrazolo[1,5-a]pyrimidine-5,7(1H,6H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70610296 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
672323-32-9 | |
| Record name | Pyrazolo[1,5-a]pyrimidine-5,7(1H,6H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70610296 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




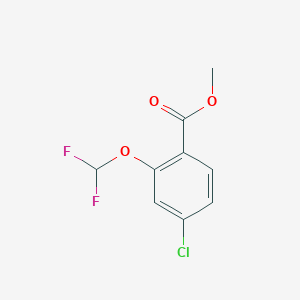
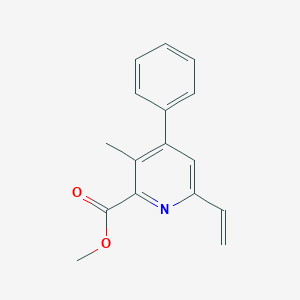
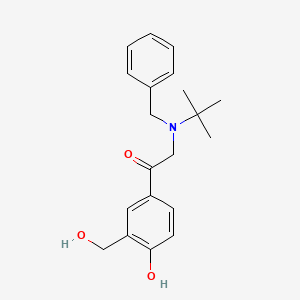
![6H-Indolo[3,2,1-de][1,5]naphthyridin-6-one, 5-hydroxy-](/img/structure/B3029385.png)
![Disodium 3-[(5-chloro-2-phenoxyphenyl)azo]-4-hydroxy-5-[[(p-tolyl)sulphonyl]amino]naphthalene-2,7-disulphonate](/img/structure/B3029386.png)

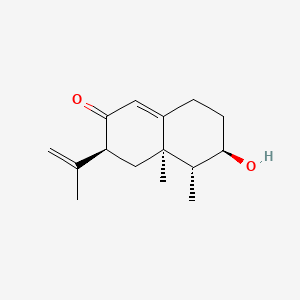
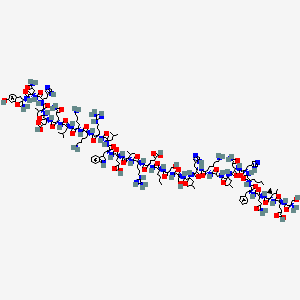
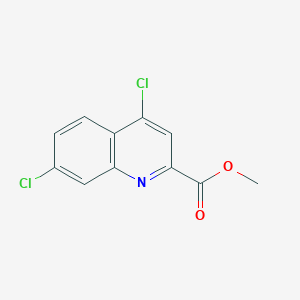
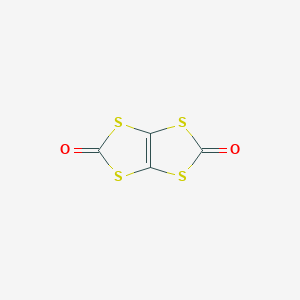
![2-[1-(tert-Butoxycarbonyl)-4-(3-chlorophenyl)piperidin-4-yl]acetic acid](/img/structure/B3029396.png)
